molecular formula C9H8O4 B3059436 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- CAS No. 116757-65-4

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy-

Cat. No. B3059436
CAS RN: 116757-65-4
M. Wt: 180.16 g/mol
InChI Key: HLGVEQBXIXMISA-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-6-carboxaldehyde, also known as 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, is an organic compound with the molecular formula C9H8O3 . It has a molecular weight of 164.1580 . This compound is used as a building block in organic synthesis and pharmaceutical chemistry .


Molecular Structure Analysis

The molecular structure of 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- can be represented by the InChI string: InChI=1S/C9H8O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- are not available, it’s known that the aldehyde group in such compounds can undergo various transformations under the influence of reducing or oxidizing agents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.1580 . Unfortunately, specific physical and chemical properties like solubility, melting point, and crystallinity were not found in the sources.

Scientific Research Applications

Synthesis of Tetrahydroisoquinolinones

1,4-Benzodioxan-6-carboxaldehyde serves as a valuable building block in the synthesis of tetrahydroisoquinolinones . These heterocyclic compounds have diverse biological activities and are found in natural products and pharmaceuticals. Researchers utilize this aldehyde to construct complex tetrahydroisoquinoline derivatives with potential applications in drug discovery and medicinal chemistry .

Benzofuran Analog Preparation

The compound is involved in the preparation of a benzofuran analog . Benzofurans are aromatic heterocycles with a fused benzene and furan ring system. They exhibit interesting pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects. By using 1,4-Benzodioxan-6-carboxaldehyde as a starting material, scientists can access novel benzofuran derivatives for further investigation .

Inhibition of CAMP-Specific Phosphodiesterase Type IV

Researchers have identified 1,4-Benzodioxan-6-carboxaldehyde as a potential inhibitor of CAMP-specific phosphodiesterase type IV (PDE4). PDE4 inhibitors have therapeutic implications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders. By modulating cyclic adenosine monophosphate (cAMP) levels, these inhibitors can regulate immune responses and inflammation .

Synthesis of (5Z)-5-(2,3-Dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one

1,4-Benzodioxan-6-carboxaldehyde plays a crucial role in the synthesis of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one . This compound exhibits interesting structural features and may have applications in medicinal chemistry or materials science. Further research is needed to explore its potential functions .

Future Directions

The compound has been used as a building block in the synthesis of various bioactive molecules . This suggests that it could have potential applications in the development of new pharmaceuticals and other bioactive compounds.

properties

IUPAC Name

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-5,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGVEQBXIXMISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556478
Record name 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116757-65-4
Record name 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 eq. of AlCl3 are suspended in 10 ml of anhydrous CH2Cl2. Under an inert atmosphere, 100 mg (5.55 mmol) of the compound obtained in Step C, dissolved in 10 ml of anhydrous CH2Cl2, are added to that mixture and allowed to act for 2 hours at ambient temperature. The mixture is hydrolysed with an ice-cold 2N HCl solution; the solution is then extracted with CH2Cl2 and dried over MgSO4. After evaporation of the solvent, purification on a silica column (eluant: PE/AcOEt 7/3) is carried out and the pure product is isolated.
Name
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0 (± 1) mol
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100 mg
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10 mL
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[Compound]
Name
ice
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0 (± 1) mol
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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